molecular formula C5H7NO2S B2715013 3,5-Dimethoxyisothiazole CAS No. 119224-68-9

3,5-Dimethoxyisothiazole

Cat. No. B2715013
CAS RN: 119224-68-9
M. Wt: 145.18
InChI Key: OFZINOXTIHFJEF-UHFFFAOYSA-N
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Description

3,5-Dimethoxyisothiazole is a chemical compound with the molecular formula C5H7NO2S . It has a molecular weight of 145.18 and is typically in liquid form .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethoxyisothiazole is represented by the InChI code 1S/C6H8ClNO2S/c1-9-5-4(3-7)6(10-2)11-8-5/h3H2,1-2H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3,5-Dimethoxyisothiazole is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Alkylation and Synthesis of Isoxazoles : 3,5-Dimethylisoxazole, a close analogue of 3,5-Dimethoxyisothiazole, has been shown to be metalated and alkylated regiospecifically, leading to the specific synthesis of disubstituted isoxazoles and corresponding β-diketones (Brunelle, 1981).
  • Alkylation Techniques : The alkylation of 3,5-Dimethylisoxazole, which is structurally related to 3,5-Dimethoxyisothiazole, involves the use of sodium amide in liquid ammonia to yield alkylated isoxazoles, highlighting a method for chemical modification of isoxazole compounds (Kashima et al., 1973).

Biological and Pharmaceutical Research

  • Fungicidal and Insecticidal Activity : Research on derivatives of 3,4-dimethoxyphenyl, structurally similar to 3,5-Dimethoxyisothiazole, found that certain synthesized compounds exhibited notable fungicidal and insecticidal activities (Liu et al., 2004).
  • Corrosion Inhibition in Industrial Applications : A study on a triazole derivative, which shares a similar heterocyclic structure with 3,5-Dimethoxyisothiazole, demonstrated significant efficiency as a corrosion inhibitor in acidic media, indicating potential industrial applications (Lagrenée et al., 2002).

Advanced Material Science and Chemistry

  • Photolabile Protecting Groups in Biochemistry : The use of dimethyl sulphoxide and 2,5-diphenyloxazole, chemically related to 3,5-Dimethoxyisothiazole, in scintillation autography, indicates a potential role in biochemical applications like protein and nucleic acid analysis (Bonner & Laskey, 1974).
  • Synthesis of Novel Schiff Bases : Schiff bases containing triazole and pyrazole rings, structurally related to isothiazole derivatives, have been synthesized and evaluated for antioxidant and α-glucosidase inhibitory activities, suggesting a role in medicinal chemistry (Pillai et al., 2019).

Safety and Hazards

The safety information for 3,5-Dimethoxyisothiazole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3,5-Dimethoxyisothiazole are not mentioned in the available resources, research into similar compounds like isothiazoles is ongoing. For instance, isothiazoles are being investigated for their potential in the design and synthesis of biologically active substances .

properties

IUPAC Name

3,5-dimethoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-7-4-3-5(8-2)9-6-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZINOXTIHFJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NS1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethoxy-1,2-thiazole

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